molecular formula C20H15N3O4S2 B2778481 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide CAS No. 307510-77-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2778481
CAS No.: 307510-77-6
M. Wt: 425.48
InChI Key: SFEBZLNGKKMQDZ-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Synthesis Analysis

Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of compounds with structures related to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide, highlighting their potential biological activities. For instance, derivatives of benzothiazole have been synthesized and evaluated for their antitumor activities, demonstrating significant inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). Similarly, benzothiazole and benzothiophene compounds have been synthesized and found to have potential applications in diuretic activity, showcasing the versatility of these compounds in medical research (Yar & Ansari, 2009).

Reactivity and Chemical Transformations

The reactivity and chemical transformations of compounds structurally similar to this compound have been extensively studied. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been investigated, showing its potential for electrophilic substitution reactions, which could be crucial for developing novel organic compounds (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antitubercular Activity

Compounds containing the benzothiazole moiety have been synthesized and assessed for their antimicrobial and antitubercular activities. These studies indicate that such compounds could serve as potential leads for the development of new antimicrobial agents (Samadhiya et al., 2012). The structural modifications and biological screenings are pivotal in identifying new therapeutic agents.

Mechanism of Action

The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Future Directions

Benzothiazole derivatives have shown potential in various fields of medicinal chemistry, including as anti-tubercular compounds . Future research could focus on the development of new benzothiazole derivatives with enhanced activity and specificity.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S2/c24-18(13-9-10-16(27-13)23(25)26)22-20-17(11-5-1-3-7-14(11)28-20)19-21-12-6-2-4-8-15(12)29-19/h2,4,6,8-10H,1,3,5,7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEBZLNGKKMQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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